methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride
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Overview
Description
Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique pyrazolo[1,5-a]pyridine core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-alkoxyenone or enaminone . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4), and bases (NaOH). Reaction conditions typically involve specific temperatures, solvent choices, and reaction times to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in the substitution pattern and functional groups.
Pyrazolo[3,4-d]pyrimidine: Another related compound with distinct biological activities and applications.
Thiazolo[5,4-c]pyridine: Features a different heterocyclic ring system but exhibits comparable chemical reactivity.
Properties
CAS No. |
2694734-00-2 |
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Molecular Formula |
C9H14ClN3O2 |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-5-7-4-6(10)2-3-12(7)11-8;/h5-6H,2-4,10H2,1H3;1H |
InChI Key |
BERPDQHFILWWGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2CCC(CC2=C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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